6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound belonging to the carbazole family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multiple steps, starting with the construction of the carbazole core followed by the introduction of the bromo and fluorophenyl groups. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent halogenation and amination steps are then employed to introduce the bromo and fluorophenyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carbazole derivatives with increased oxidation states.
Reduction: Production of reduced carbazole derivatives.
Substitution: Introduction of different substituents at the bromo and fluorophenyl positions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology: The biological activities of carbazole derivatives have been extensively studied. This compound has shown potential in various biological assays, including antimicrobial, antiviral, and anticancer activities.
Medicine: In the medical field, carbazole derivatives are explored for their therapeutic potential. They have been investigated for their ability to modulate various biological pathways and target specific diseases.
Industry: In the materials science industry, carbazole derivatives are used in the development of organic semiconductors, dyes, and pigments. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
6-bromo-N-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
6-bromo-N-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Uniqueness: 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the specific positioning of the bromo and fluorophenyl groups on the carbazole core. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2/c19-11-4-9-16-15(10-11)14-2-1-3-17(18(14)22-16)21-13-7-5-12(20)6-8-13/h4-10,17,21-22H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJATBKJKFZJHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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